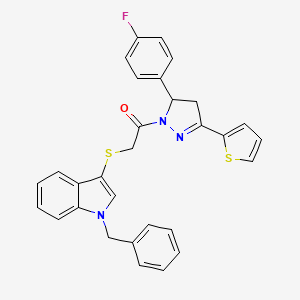
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to the given chemical often involves multi-step reactions, starting from intermediate chalcones or specific aromatic aldehydes. These processes might include condensation, cyclization, and functional group transformations. For instance, the synthesis of similar pyrazoline derivatives has been achieved by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, demonstrating the complexity and specificity of synthetic routes for these compounds (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category is typically analyzed through spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, alongside computational tools for optimization and prediction of molecular behavior. Investigations reveal important features like charge transfer, electron density distribution, and reactive sites, which are crucial for understanding the compound's interactions and potential applications. Studies employing methods like HOMO-LUMO analysis and molecular docking studies provide insight into the electronic properties and potential biological activity of these molecules (Mary et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups, such as the carbonyl and thiophene groups, which can participate in various chemical reactions. The electron-rich areas, identified through molecular electrostatic potential (MEP) analysis, suggest sites for nucleophilic attack, while regions with positive charge indicate potential electrophilic sites. The presence of fluorine atoms can significantly affect the compound's reactivity, influencing its interactions with biological targets (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of novel Schiff bases utilizing derivatives similar to the target compound has been explored, revealing antimicrobial activities among the synthesized compounds. For instance, novel Schiff bases synthesized using related compounds demonstrated excellent in vitro antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Molecular Structure Analysis
Detailed molecular structure analysis and theoretical studies on compounds with similar frameworks have been conducted to understand their electronic properties and potential applications in materials science. Studies include FT-IR, NBO, HOMO-LUMO, and molecular docking, providing insights into their reactivity and interaction with biological targets, potentially leading to applications in drug design and materials science (Mary et al., 2015).
Antitubercular Activity and Docking Studies
Research involving compounds with similar structural motifs has shown significant antitubercular activity, with some derivatives displaying potent activity against Mycobacterium tuberculosis. Docking studies have been performed to elucidate the mode of action and binding efficiency of these compounds, highlighting their potential as novel antitubercular agents (Venugopal et al., 2020).
Fluorescent Chemosensor for Metal Ion Detection
The synthesis of pyrazoline derivatives, akin to the query compound, has led to the development of fluorescent chemosensors for metal ions, demonstrating the versatility of these compounds in sensing applications. Such chemosensors are capable of selectively detecting Fe3+ ions, indicating the potential use of similar compounds in environmental monitoring and bioimaging (Khan, 2020).
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FN3OS2/c31-23-14-12-22(13-15-23)27-17-25(28-11-6-16-36-28)32-34(27)30(35)20-37-29-19-33(18-21-7-2-1-3-8-21)26-10-5-4-9-24(26)29/h1-16,19,27H,17-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHDELLOTZHAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)
![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)